S-adenosylmethionine chloride

Descripción general

Descripción

S-adenosylmethionine chloride (SAM) is a physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms . It possesses anti-inflammatory activity and has been used in the treatment of chronic liver disease . SAM is a ubiquitous methyl donor involved in a wide variety of biological reactions, including those mediated by DNA and protein methyltransferases .

Synthesis Analysis

SAM synthetase from Pichia ciferrii catalyzes the synthesis of SAM, which is essential for methylation, transcription, proliferation, and production of secondary metabolites . The enzyme was over-expressed in a heterologous host of Pichia pastoris, and then purified to a homogenous form .

Chemical Reactions Analysis

SAM-dependent methyltransferases form a large family of enzymes that can catalyze regio-, chemo- and stereospecific methylation of complex natural products . The molecular mechanism of SAM-dependent methylation generally involves a nucleophilic substitution at the sulfonium methyl carbon of SAM to generate a variety of C-, O-, N- and S-methylated products .

Physical And Chemical Properties Analysis

SAM is a direct metabolite of the essential amino acid L-methionine . Its involvement in methylation assists in cellular growth and repair, maintains the phospho-bilipid layer in cell membranes, and helps in the maintenance of the action of several hormones and neurotransmitters that affect mood .

Aplicaciones Científicas De Investigación

Methylation Reactions

S-adenosylmethionine (SAM) is primarily recognized for its role as a methyl donor in biological reactions. SAM-dependent methyltransferases (MTs) utilize SAM to transfer methyl groups to various substrates, including DNA, RNA, proteins, and small molecules. These methylation reactions play crucial roles in gene regulation, epigenetics, and cellular processes .

Natural Product Biosynthesis

SAM participates in the biosynthesis of diverse natural products. Beyond simple methylations, SAM contributes to the formation of complex moieties during natural product assembly. For instance, SAM can donate methylene, aminocarboxypropyl, adenosyl, and amino groups. Additionally, SAM-derived carboxymethyl or aminopropyl moieties can be transferred .

Prosthetic Group in Enzymes

SAM acts as a prosthetic group in certain enzymes. It becomes covalently attached to the enzyme and plays an essential role in catalysis. Examples include radical SAM enzymes involved in nucleoside natural product biosynthesis .

SAM as a Nucleophile

SAM can act as a nucleophile in specific enzymatic reactions. It participates in bond-forming processes, contributing to the synthesis of complex molecules. Understanding these nucleophilic transformations sheds light on enzyme mechanisms .

SAM-Dependent Enzymes without a Typical MT-Fold

Not all SAM-dependent enzymes exhibit the classical methyltransferase fold. Some enzymes diverge along different evolutionary lineages and perform unique functions. Recent research has uncovered novel SAM-utilizing enzymes that rely on Lewis acid/base chemistry rather than radical mechanisms of catalysis .

Biotechnological Applications

SAM-dependent methyltransferases have biotechnological relevance. Advances in genomic and chemical profiling technologies have led to the discovery of novel MTs that accept complex substrates. These enzymes can be harnessed for synthesizing industrially valuable natural products .

Mecanismo De Acción

Target of Action

S-adenosylmethionine chloride, also known as S-(5’-Adenosyl)-L-methionine chloride, is a physiologic methyl radical donor involved in enzymatic transmethylation reactions and is present in all living organisms . It is a natural substance present in the cells of the body and is a direct metabolite of the essential amino acid L-methionine .

Mode of Action

S-adenosylmethionine chloride plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . This interaction with its targets results in methylation, which assists in cellular growth and repair, maintains the phospho-bilipid layer in cell membranes, and helps in the maintenance of the action of several hormones and neurotransmitters that affect mood .

Biochemical Pathways

S-adenosylmethionine chloride is involved in several biochemical pathways. It is known to donate methylene, aminocarboxypropyl, adenosyl, and amino moieties during natural product biosynthetic reactions . The reaction scope is further expanded as S-adenosylmethionine chloride itself can be modified prior to the group transfer such that a S-adenosylmethionine chloride-derived carboxymethyl or aminopropyl moiety can also be transferred .

Pharmacokinetics

The pharmacokinetics of S-adenosylmethionine chloride involve its absorption, distribution, metabolism, and excretion (ADME). A study found that the relative bioavailability of a novel oral formulation of S-adenosylmethionine chloride was approximately 2.8-fold higher than a commercial reference product based on area under the curve (AUC) ratios for the two products . The exposure of this formulation based on AUC was found to be approximately dose proportional . There was a significant food effect for s-adenosylmethionine chloride with a delayed time to maximum absorption (tmax), going from 45 h under fasted conditions to 13 h under fed conditions, and AUC with food reduced to 55% of that seen under fasting conditions .

Result of Action

The molecular and cellular effects of S-adenosylmethionine chloride’s action are diverse. It assists in cellular growth and repair, maintains the phospho-bilipid layer in cell membranes, and helps in the maintenance of the action of several hormones and neurotransmitters that affect mood . It also plays a role in the biosynthesis of ethylene, an important plant hormone and signaling molecule .

Action Environment

The action, efficacy, and stability of S-adenosylmethionine chloride can be influenced by various environmental factors. For instance, dietary insufficiency, alcohol abuse, arsenic poisoning, irradiation, and other environmental or hereditary factors can lead to deregulation of S-adenosylmethionine chloride, which in turn can lead to a wide variety of human diseases, such as autoimmune disease, cancer, depression, and other neurological illnesses .

Safety and Hazards

Direcciones Futuras

Despite the biological versatility of SAM, it parallels the chemistry of sulfonium compounds used in organic synthesis . The question thus becomes how enzymes catalyze distinct transformations via subtle differences in their active sites . In the future, SAM might be a new target of autophagy regulators and be widely used in the treatment of various diseases .

Propiedades

IUPAC Name |

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S.ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1H/t7-,8+,10+,11+,14+,27?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFPQIYEZQULMZ-XKGORWRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032020 | |

| Record name | S-Adenosylmethionine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-adenosylmethionine chloride | |

CAS RN |

24346-00-7 | |

| Record name | S-Adenosyl-L-methionine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24346-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Adenosylmethionine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024346007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosylmethionine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-5'-[(3-amino-3-carboxypropyl)methylsulphonio]-5'-deoxyadenosine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ADENOSYLMETHIONINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B02SK72839 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

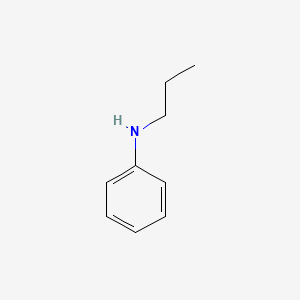

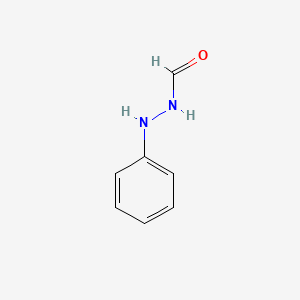

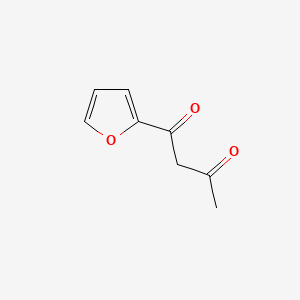

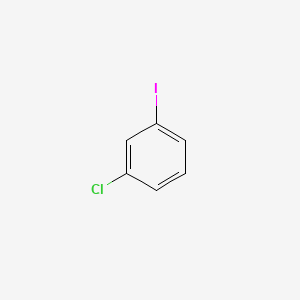

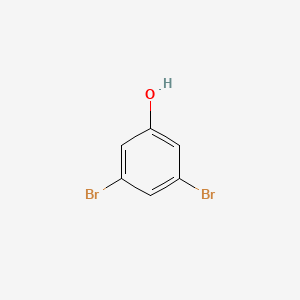

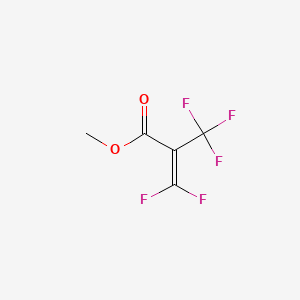

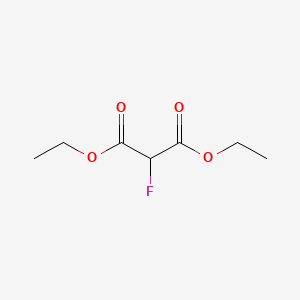

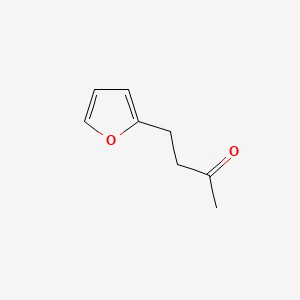

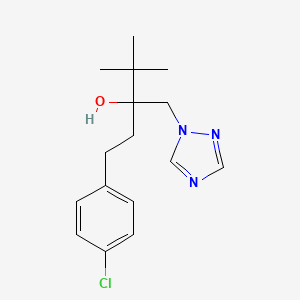

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does intracerebroventricular (ICV) administration of SAM affect feed intake in broiler chickens compared to DL-methionine and 2-hydroxy-4-(methylthio) butanoic acid (HMTBa)?

A: The study found that ICV administration of SAM led to a significant reduction in feed intake in broiler chickens at all tested time points (30 to 180 minutes post-injection) compared to the control group (aCSF) []. This contrasts with HMTBa, which increased feed intake, and DL-methionine, which had a slight, statistically insignificant effect on feed intake []. This suggests that SAM may act on different hypothalamic pathways compared to DL-methionine and HMTBa to regulate feed intake in chickens.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B1293812.png)